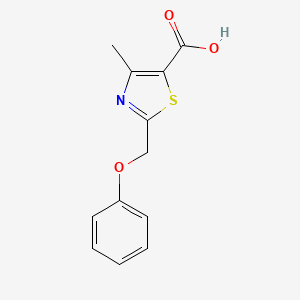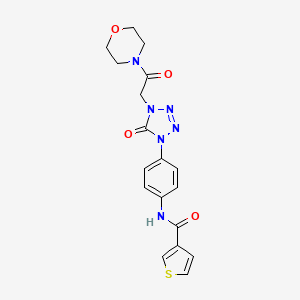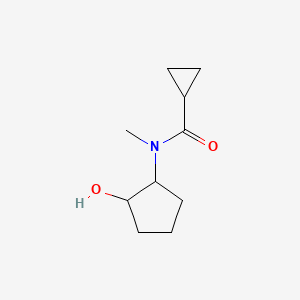
N-allyl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with a thiazole ring, such as the one in your compound, are often found in various pharmaceuticals and exhibit a wide range of biological activities . They can be synthesized by a variety of methods, including cyclization of acyclic semicarbazide or thiosemicarbazide derivatives .
Synthesis Analysis
Thiazole derivatives can be synthesized by a variety of methods. For example, a series of new 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methy])benzo[d]thiazol-2(3H)-ones were synthesized by reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in POCl3 under reflux conditions .Molecular Structure Analysis
The structure of these compounds can be confirmed by 1H-NMR, 13C-NMR, IR, MS and elemental analysis . In some cases, the structure can also be determined by single-crystal X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by the specific substituents present on the thiazole ring. For example, the molecular weight of a similar compound, N-(pyridin-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, is 381.45.Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis and Urease Inhibition
A study by Gull et al. (2016) focused on the synthesis of a new series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which were evaluated for their biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition activities. These compounds showed moderate to good activities across the board, with significant activity noted in urease inhibition, where they outperformed the standard used in testing. Molecular docking studies were conducted to understand this urease inhibition, revealing that these acetamide derivatives bind to the non-metallic active site of the urease enzyme, with H-bonding deemed crucial for inhibition (Gull et al., 2016).
Antituberculosis and Analgesic Activities
Mir et al. (1991) synthesized alpha-[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio]acethydrazide and related compounds for testing against Mycobacterium tuberculosis. This effort contributes to the search for new antituberculosis agents by exploring the therapeutic potential of various acetamide derivatives (Mir et al., 1991). Kaplancıklı et al. (2012) synthesized some acetamide derivatives and investigated their potential analgesic activities. These compounds were tested against thermal, mechanical, and chemical nociceptive stimuli, showing significant decreases in acetic acid-induced writhing responses and increases in hot-plate and tail-clip latencies, indicating their effectiveness as analgesics (Kaplancıklı et al., 2012).
Antimicrobial and Antitumor Activities
Antimicrobial Evaluation
Rezki (2016) synthesized N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides and evaluated their antimicrobial activity against various bacterial and fungal strains. The study found that most of the synthesized compounds displayed promising antimicrobial activities, highlighting their potential as novel antimicrobial agents (Rezki, 2016).
Antitumor Activity
Albratty et al. (2017) investigated the synthesis of new derivatives including 2-cyano-N-(thiazol-2-yl)acetamide and their antitumor activities. This research aimed at identifying compounds with promising inhibitory effects on different cancer cell lines, contributing to the development of novel anticancer agents (Albratty et al., 2017).
Orientations Futures
Thiazole derivatives have been found to exhibit a wide range of biological activities, including insecticidal, fungicidal, antiviral, herbicidal, and plant-growth-regulating activities . Therefore, they play an important role in research and development of agrochemicals. Future research could focus on synthesizing new thiazole derivatives and studying their biological activities.
Propriétés
IUPAC Name |
2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-3-7-17-14(21)9-13-10-23-16(19-13)20-15(22)18-12-6-4-5-11(2)8-12/h3-6,8,10H,1,7,9H2,2H3,(H,17,21)(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTHXFGSLVHBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2967488.png)
![8-{4-[(2-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2967489.png)
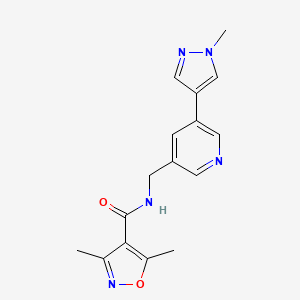
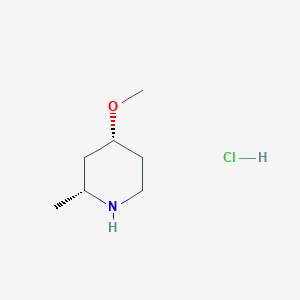
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2967500.png)

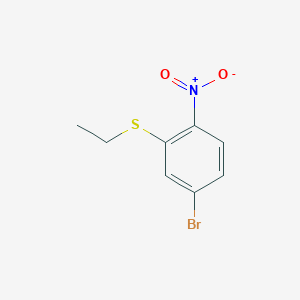
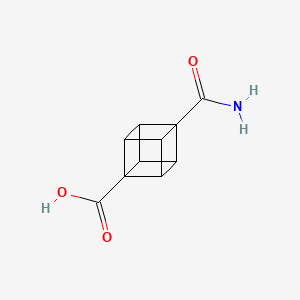

![2,2-Dimethyl-5-[(4-phenoxyanilino)methylene]-1,3-dioxane-4,6-dione](/img/structure/B2967507.png)
